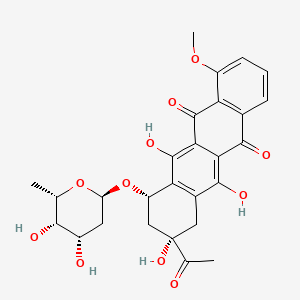

3'-Hydroxydaunorubicin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64842-75-7 |

|---|---|

Molecular Formula |

C27H28O11 |

Molecular Weight |

528.5 g/mol |

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H28O11/c1-10-22(30)14(29)7-17(37-10)38-16-9-27(35,11(2)28)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,29-30,32,34-35H,7-9H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1 |

InChI Key |

QAFPIRVGDWNCDV-VGBVRHCVSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O |

Synonyms |

3'-hydroxydaunorubicin NSC 284682 |

Origin of Product |

United States |

Synthetic Strategies and Biosynthetic Considerations for 3 Hydroxydaunorubicin and Its Analogues

Chemical Synthesis Methodologies for 3'-Hydroxydaunorubicin

The chemical synthesis of this compound and its analogues is a complex undertaking that requires precise control over stereochemistry and the strategic use of protecting groups to manage the reactivity of multiple functional groups.

Glycosylation Reactions and Stereoselectivity in Anthracycline Synthesis

The formation of the glycosidic bond between the aglycone and the sugar moiety is a critical step in anthracycline synthesis. The stereochemical outcome of this reaction is paramount, as the orientation of the sugar significantly influences the biological activity of the final compound. acs.orgnih.gov Achieving high stereoselectivity, particularly for the desired α-anomer, is a persistent challenge. mdpi.com

Researchers have explored various glycosylation methods to control this stereoselectivity. These methods often involve the use of specific glycosyl donors and promoters to influence the reaction pathway. researchgate.net The reactivity of both the glycosyl donor and the aglycone acceptor can be modulated by the choice of protecting groups, which in turn affects the stereochemical outcome of the glycosylation. rsc.org For instance, the conformation of the side chain on the sugar ring has been shown to play a crucial role in the reactivity and selectivity of glycosyl donors. nih.gov

Aglycone and Glycon Precursor Derivatization

The synthesis of analogues like this compound necessitates the preparation of modified aglycone and glycon precursors. For the aglycone, this may involve introducing or altering substituents on the tetracyclic ring system. For the glycon, modifications to the sugar moiety, such as the introduction of a hydroxyl group at the 3'-position, are required.

A general method for creating glycon-modified doxorubicin (B1662922) analogs has been developed, which can be adapted for daunorubicin (B1662515) analogues. nih.gov This often involves multi-step synthetic sequences to build the desired sugar derivative from simpler starting materials. For example, the synthesis of a pseudaminic acid donor, a complex sugar, was achieved from N-acetylneuraminic acid in 20 steps. nih.gov These derivatization strategies are essential for exploring the structure-activity relationships of new anthracycline compounds.

Biosynthetic Pathways of Parent Anthracyclines Relevant to 3'-Hydroxylation

Understanding the biosynthesis of parent anthracyclines like daunorubicin provides a foundation for developing biocatalytic or metabolic engineering approaches to produce novel analogues such as this compound. The biosynthesis is a multi-step process involving the coordinated action of numerous enzymes. mdpi.com

Polyketide Synthase-Mediated Anthracyclinone Biosynthesis

The characteristic tetracyclic core of anthracyclines, the anthracyclinone, is assembled by a type II polyketide synthase (PKS) system. nih.govmicrobiologyresearch.orgtum.de This enzymatic machinery catalyzes the iterative condensation of small carboxylic acid units, typically one propionyl-CoA starter unit and nine malonyl-CoA extender units, to form a poly-β-ketothioester intermediate. acs.org

Aminosugar (e.g., Daunosamine) Biosynthesis and Modifications

The sugar moiety attached to the anthracyclinone is crucial for the biological activity of the parent compound. nih.govacs.org In the case of daunorubicin, this sugar is L-daunosamine. The biosynthesis of this highly modified deoxysugar starts from D-glucose-1-phosphate and involves a series of enzymatic reactions. mdpi.comresearchgate.net

Tailoring Steps and Enzymatic Conversions in Anthracycline Production

The biosynthesis of anthracyclines, such as the parent compounds daunorubicin and doxorubicin, is a complex process involving a Type II polyketide synthase (PKS) system, followed by a series of post-PKS modifications known as tailoring steps. pnas.orgnih.govuniroma1.it These enzymatic conversions are crucial for generating the structural diversity and biological activity of the final molecules. pnas.orgnih.gov The process begins with the formation of a polyketide backbone, which then undergoes cyclization and aromatization to form the tetracyclic aglycone scaffold. uniroma1.itnih.gov Subsequent tailoring reactions, catalyzed by a suite of specific enzymes, modify this core structure. nih.govmdpi.com

Following glycosylation, further modifications occur. The enzyme DnrP, an esterase, converts the intermediate rhodomycin (B1170733) D. mdpi.comresearchgate.net This is followed by O-methylation at the 4-position, a reaction catalyzed by the methyltransferase DnrK. mdpi.comresearchgate.net One of the most significant tailoring enzymes is DoxA, a cytochrome P450 monooxygenase. wikipedia.orgmdpi.com DoxA exhibits broad substrate specificity and is responsible for multiple oxidative steps. wikipedia.org It catalyzes the C-13 oxidation that converts 13-deoxy-daunorubicin into daunorubicin and, crucially, the subsequent C-14 hydroxylation that transforms daunorubicin into the more widely used doxorubicin. mdpi.comwikipedia.orgmdpi.com This final hydroxylation step is often inefficient, making it a rate-limiting step in doxorubicin biosynthesis. mdpi.comfrontiersin.org The concerted action of these enzymes highlights the modular and combinatorial nature of anthracycline biosynthesis. ki.se

Table 1: Key Tailoring Enzymes in Anthracycline Biosynthesis

| Enzyme | Enzyme Class | Function | Reference |

|---|---|---|---|

| DnrS | Glycosyltransferase | Attaches TDP-L-daunosamine to the aglycone (ε-rhodomycinone). | mdpi.comwikipedia.org |

| DnrP | Esterase | Converts rhodomycin D to 13-deoxy-carminomycine. | mdpi.comwikipedia.orgresearchgate.net |

| DnrK | Methyltransferase | Catalyzes 4-O-methylation of the aglycone. | nih.govmdpi.comresearchgate.net |

| DoxA | Cytochrome P450 Monooxygenase | Catalyzes C-13 oxidation and C-14 hydroxylation (daunorubicin to doxorubicin). | mdpi.comwikipedia.orgmdpi.comfrontiersin.org |

| DnrF | Monooxygenase | Catalyzes 11-hydroxylation of the anthracyclinone core. | nih.gov |

| RdmC | Methylesterase | Homologue of DnrP; acts on N,N-dimethylated substrates. | nih.govfrontiersin.org |

Development and Synthesis of this compound Analogues and Derivatives

The clinical utility of anthracyclines is often limited by issues such as cardiotoxicity and the development of multidrug resistance (MDR). ki.sewikipedia.org This has driven extensive research into the synthesis of novel analogues with improved therapeutic profiles. Modifications often target the daunosamine (B1196630) sugar, as its structure and stereochemistry are critical for biological activity. ineosopen.org

Glycon-Modified Anthracycline Analogues (e.g., 3'-deamino-3'-hydroxydoxorubicin, 3'-hydroxyesorubicin)

Modification of the sugar (glycon) portion of the anthracycline molecule is a key strategy for creating new derivatives. One important class of analogues involves the replacement of the 3'-amino group with a hydroxyl group, leading to compounds like 3'-deamino-3'-hydroxydoxorubicin . A facile synthesis for this compound was developed based on protecting the 14-hydroxyl group of the aglycone with a tert-butyldimethylsilyl group. nih.gov The key intermediate, 14-O-tert-butyldimethylsilyl-7-O-(3,4-di-O-acetyl-2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)adriamycinone, was then deacetylated and desilylated in high yield to produce the final product. nih.gov This synthetic route provides a general method for accessing various glycon-modified doxorubicin analogues. nih.govacs.org The 4'-epimer of this compound, 3'-deamino-4'-epi-3'-hydroxydoxorubicin , has also been synthesized and showed higher activity than doxorubicin in in-vivo murine P-388 leukemia assays. nih.govjst.go.jp

Another significant glycon-modified analogue is 3'-hydroxyesorubicin . A novel synthetic pathway to 4'-deoxy anthracyclines, including 3'-hydroxyesorubicin, was developed using an optically active 4,6-dideoxy-hex-1-enitol as a starting material. nih.govjst.go.jp The glycosyl chloride derived from this material was coupled with daunomycinone (B1669838) or 14-O-tert-butyldimethylsilyladriamycinone under Koenigs-Knorr conditions. nih.gov This reaction predominantly yielded the alpha anomers, which were subsequently deblocked to give the final products, including 3'-deamino-4'-deoxy-3'-hydroxydaunorubicin and 3'-deamino-3'-hydroxyesorubicin. nih.gov In preclinical studies, 3'-hydroxyesorubicin demonstrated in-vitro cytotoxic potential similar to doxorubicin but higher in-vivo antitumor activity against P388 leukemia. nih.gov Further modifications, such as the introduction of a 2'-iodo group, have also been explored to create analogues like 2'-iodo-3'-hydroxyesorubicin , which also showed potent antitumor activity. nih.gov

N-Substitution and Stereoisomeric Variations (e.g., N,N-dimethylated derivatives)

Modifications to the 3'-amino group, particularly N-alkylation, and the synthesis of stereoisomers represent another major avenue in analogue development. The substitution state and stereochemistry at the 3'-amine position are critical determinants of cytotoxicity and cellular uptake. acs.orgnih.gov

The synthesis of N,N-dimethylated derivatives has been a significant focus. These compounds can be produced via metabolic engineering, for instance, by introducing N-methyltransferase genes from other anthracycline pathways (like the aclarubicin (B47562) pathway) into a doxorubicin-producing strain such as Streptomyces peucetius. nih.govfrontiersin.org This approach successfully yielded N,N-dimethyldaunorubicin . frontiersin.org However, the downstream enzyme DoxA showed limited efficiency in converting this N,N-dimethylated substrate to N,N-dimethyldoxorubicin, identifying it as a bottleneck in the engineered pathway. frontiersin.org Chemical synthesis provides an alternative route. A library of doxorubicin stereoisomers, including N,N-dimethylated forms, was created using protected 2,3,6-dideoxy-3-amino glycosyl donors. acs.orgnih.gov

Research has shown that N,N-dimethylation can fundamentally alter the drug's mode of action. acs.orgnih.gov For example, N,N-dimethylepirubicin was identified as a highly potent cytotoxic agent that does not induce DNA double-strand breaks, a primary cause of the cardiotoxicity associated with doxorubicin. acs.orgnih.gov This suggests that N,N-dimethylation can separate the desired cytotoxic effects from the DNA-damaging activities responsible for severe side effects. acs.orgnih.gov Both the stereochemistry of the 3'-amine and its N,N-dimethylation state were found to generally improve cellular uptake. acs.orguniversiteitleiden.nl

Mechanisms of Drug Resistance and Strategies for Circumvention in Preclinical Models

Efflux Pump-Mediated Resistance

A primary mechanism of multidrug resistance (MDR) involves the active extrusion of chemotherapeutic drugs from cancer cells by ATP-binding cassette (ABC) transporters. This process reduces the intracellular drug concentration to sub-therapeutic levels, thereby diminishing cytotoxicity.

P-glycoprotein (MDR1/ABCB1) Overexpression and Substrate Specificity

P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene, is a well-characterized efflux pump extensively implicated in resistance to a wide array of anticancer drugs, including the parent compound, daunorubicin (B1662515). nih.govnih.gov While direct studies on 3'-Hydroxydaunorubicin are limited, the structural similarity to daunorubicin suggests it may also be a substrate for P-gp. Overexpression of P-gp in tumor cells is a common mechanism of acquired resistance to anthracyclines. remedypublications.com Clinical studies in acute leukaemia have shown that while P-gp overexpression did not solely account for lower cellular daunorubicin levels, patients responding to chemotherapy exhibited higher intracellular drug concentrations. nih.gov

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) Activity

The Multidrug Resistance-Associated Protein 1 (MRP1), encoded by the ABCC1 gene, is another key ABC transporter that contributes to multidrug resistance. MRP1 typically transports conjugated organic anions. clinpgx.org Studies have indicated that unconjugated doxorubicin (B1662922) and daunorubicin are poor substrates for MRP1-mediated transport. clinpgx.org However, their glutathione (B108866) conjugates show competitive inhibition of leukotriene C4 transport by MRP1, suggesting that metabolic modification of these anthracyclines may be necessary for their transport by this pump. clinpgx.org The specific interaction between this compound and MRP1 remains to be fully elucidated.

Breast Cancer Resistance Protein (BCRP/ABCG2) Involvement

The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another important efflux pump associated with resistance to various chemotherapeutic agents. Research has demonstrated that BCRP can confer resistance to daunorubicin in human tumor cell lines. nih.gov In blast cells from patients with acute myeloid leukaemia (AML), BCRP expression was correlated with a higher median LC50 value for daunorubicin, indicating its potential role in clinical resistance. nih.gov The substrate specificity of BCRP for this compound has not been definitively established in the available literature.

Strategies for Overcoming Efflux Pump Resistance with 3'-Hydroxylated Analogues

A promising strategy to circumvent efflux pump-mediated resistance is the development of drug analogues that are poor substrates for these transporters. Modifications to the structure of anthracyclines, particularly at the 3' position of the daunosamine (B1196630) sugar, have been explored to reduce recognition and transport by P-gp. While specific data on this compound is scarce, studies on other analogues, such as doxorubicin-14-O-hemiadipate, have shown partial circumvention of P-gp-mediated resistance, with increased accumulation and retention within resistant cells. nih.gov The development of such analogues aims to enhance cytotoxicity in resistant tumors without the need for co-administration of efflux pump inhibitors, which can introduce additional toxicities. researchgate.net

Alterations in Drug Targets

Resistance to this compound can also arise from modifications in its primary intracellular target, topoisomerase II.

Topoisomerase II Mutations and Downregulation

Anthracyclines like daunorubicin exert their cytotoxic effects by inhibiting DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription. nih.gov These drugs stabilize the transient covalent complex formed between topoisomerase II and DNA, leading to double-strand breaks and subsequent cell death. remedypublications.commdpi.commdpi.com Resistance to topoisomerase II inhibitors can occur through several mechanisms, including mutations in the TOP2A or TOP2B genes that alter the drug-binding site or affect the enzyme's catalytic activity. remedypublications.comnih.gov Downregulation of topoisomerase II expression is another established mechanism of resistance, as a reduced amount of the target enzyme leads to a diminished drug effect. remedypublications.com While these mechanisms are well-documented for doxorubicin and daunorubicin, specific studies detailing resistance to this compound through topoisomerase II alterations are not extensively available. However, given its structural similarity and presumed mechanism of action, it is highly probable that similar resistance pathways are relevant.

Modification of DNA Binding and Intercalation Sites

The primary mechanism of action for this compound involves its intercalation into DNA and the subsequent inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. researchgate.netnih.gov This interaction leads to the formation of stable drug-DNA-topoisomerase II complexes, resulting in DNA double-strand breaks and eventual cell death. researchgate.net Resistance can emerge from alterations that either prevent the drug from reaching its target or modify the target itself.

One key mechanism involves changes to the topoisomerase II enzyme. While not always observed in clinical samples, preclinical models have shown that mutations in the TOP2A gene, which encodes for topoisomerase IIα, can confer resistance to drugs that target the enzyme. frontiersin.org These mutations can reduce the enzyme's ability to bind the drug or alter the stability of the DNA cleavage complex, thereby diminishing the drug's cytotoxic effect. nih.govmdpi.com

Furthermore, resistance is associated with large-scale changes in the three-dimensional structure of chromatin. In doxorubicin-resistant breast cancer cells, the genome is spatially reorganized, affecting the accessibility of DNA to the drug. frontiersin.org This remodeling of the chromatin architecture can alter enhancer-promoter interactions and modify the transcriptional landscape, potentially limiting the access of this compound to its preferred DNA intercalation sites. frontiersin.org Epigenetic modifications, such as changes in DNA methylation, play a crucial role in this process, suggesting that the physical state and organization of the DNA can be as important as the sequence itself in determining drug sensitivity. nih.govyoutube.com

| Mechanism | Description | Key Molecules/Processes | Observed in | Reference |

|---|---|---|---|---|

| Topoisomerase II Alteration | Mutations or reduced expression of Topoisomerase IIα, the direct target of this compound. | TOP2A | Drug-resistant tumor models | frontiersin.org |

| Chromatin Remodeling | Reorganization of 3D genome architecture, altering DNA accessibility. | Chromatin, Enhancer-promoter interactions | Doxorubicin-resistant MCF7 breast cancer cells | frontiersin.org |

| Epigenetic Modifications | Changes in DNA methylation patterns that influence chromatin structure and gene expression. | DNA Methylation | Epirubicin-treated human cardiac microtissues | nih.gov |

Enhanced DNA Repair Mechanisms in Resistant Cell Lines

Since this compound's cytotoxicity stems from its ability to induce DNA double-strand breaks, an enhanced capacity to repair this damage is a fundamental mechanism of resistance. oup.comnih.gov Resistant cells often exhibit an upregulation of various DNA repair pathways, allowing them to efficiently resolve the lesions caused by the drug and ensure cell survival.

Homologous Recombination (HR) is a major pathway for the high-fidelity repair of double-strand breaks. nih.govresearchgate.net Several studies have implicated the enhancement of HR in conferring resistance to this compound. The protein FOXM1 has been shown to be overexpressed in epirubicin-resistant breast cancer cells, where it transcriptionally upregulates NBS1. nih.gov NBS1 is a critical component of the MRE11/RAD50/NBS1 (MRN) complex, which is essential for initiating the HR repair process. researchgate.netnih.gov This upregulation enhances HR activity, allowing resistant cells to more effectively repair drug-induced DNA breaks. nih.gov Similarly, the protein SIRT6, a histone deacetylase, is found at elevated levels in epirubicin-resistant cells and is known to facilitate the efficient repair of double-strand breaks through both HR and non-homologous end joining. oup.comnih.gov

While less directly implicated in this compound resistance, studies on the related compound nemorubicin (B1684466) highlight the potential role of Nucleotide Excision Repair (NER). In one preclinical model, resistance to nemorubicin was achieved through the epigenetic silencing of the NER gene XPG. aacrjournals.org This is a unique case where deficiency in a repair pathway leads to resistance, underscoring the complex and sometimes paradoxical role of DNA repair in the action of anthracyclines. aacrjournals.org

| Regulator | Effect on DNA Repair | Mechanism | Cell Line Model | Reference |

|---|---|---|---|---|

| FOXM1 | Increased Homologous Recombination (HR) | Transcriptional upregulation of NBS1, a key component of the MRN complex. | MCF-7EpiR (Epirubicin-resistant breast cancer) | nih.gov |

| SIRT6 | Enhanced DNA Double-Strand Break Repair | Modulates DNA repair response; precise targets under investigation. | Epirubicin-resistant MCF-7 cells | oup.comnih.gov |

| XPG (related anthracycline) | Decreased Nucleotide Excision Repair (NER) | Silencing of the XPG gene leads to resistance to nemorubicin. | L1210/MMDX (Nemorubicin-resistant murine leukemia) | aacrjournals.org |

When DNA lesions are not repaired, cells can employ DNA damage tolerance (DDT) pathways to continue replication, albeit sometimes at the cost of introducing mutations. nih.gov The primary DDT mechanism is Translesion Synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases to replicate across damaged DNA templates. oncotarget.comnih.gov This process allows cells to avoid the lethal stalling of replication forks. oncotarget.com The activity of TLS polymerases contributes to an intrinsic drug-resistant state by promoting the tolerance of DNA damage. nih.govresearchgate.net While the direct role of specific TLS polymerases in resistance to this compound is an area of ongoing investigation, the general mechanism of bypassing drug-induced DNA adducts is a recognized contributor to chemoresistance for DNA-damaging agents. researchgate.net

Apoptosis Evasion and Cell Survival Mechanisms

Apoptosis, or programmed cell death, is the ultimate fate of a cancer cell that has sustained irreparable DNA damage. A hallmark of chemoresistance is the ability of cancer cells to evade this process. nih.govmdpi.com This is often achieved by altering the delicate balance of proteins that regulate the apoptotic pathways.

The intrinsic, or mitochondrial, pathway of apoptosis is tightly controlled by the Bcl-2 family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govyoutube.com The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. In resistant cancer cells, this balance is often shifted towards survival through the overexpression of anti-apoptotic proteins and/or the downregulation of pro-apoptotic ones. nih.govresearchgate.net Preclinical studies demonstrate that epirubicin-resistant cells can be re-sensitized by treatments that modulate this balance. For instance, co-administration of glycocholic acid with this compound in colon adenocarcinoma cells suppressed the mRNA expression of anti-apoptotic Bcl-2 while inducing the expression of pro-apoptotic Bax, thereby significantly increasing the Bax-to-Bcl-2 ratio and promoting cell death. nih.gov This highlights that dysregulation of the Bcl-2 protein family is a critical factor in mediating resistance. nih.govresearchgate.net

| Protein Family | Role in Apoptosis | Alteration in Resistant Cells | Therapeutic Strategy | Reference |

|---|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Overexpression | Suppression of mRNA expression | nih.gov |

| Bax | Pro-apoptotic | Downregulation | Induction of mRNA expression | nih.gov |

| Bcl-xL | Anti-apoptotic | Overexpression | - | researchgate.net |

Both the intrinsic and extrinsic apoptotic pathways converge on the activation of a cascade of cysteine proteases known as caspases. nih.gov Initiator caspases (like caspase-9 in the intrinsic pathway) activate effector caspases (like caspase-3), which then execute the dismantling of the cell. nih.gov Resistance to this compound can be mediated by blocking this signaling cascade. Research has shown that interventions capable of reversing resistance often do so by restoring caspase activity. For example, the combination of glycocholic acid and this compound significantly increased the mRNA levels of caspase-9 and caspase-3 in colon cancer cells, indicating that overcoming resistance involves reactivating the mitochondrial apoptotic pathway. nih.gov The failure to activate caspases not only makes cells directly resistant to the drug but may also prevent the generation of an effective anti-tumor immune response, which can be triggered by certain types of apoptotic cell death. rupress.org Therefore, the inhibition of caspase activation represents a powerful and multifaceted mechanism of drug resistance. nih.gov

Metabolic Reprogramming in Resistant Cell Models

Cancer cells that develop resistance to this compound frequently exhibit profound changes in their metabolic pathways. This metabolic reprogramming allows them to meet the high energy and biosynthetic demands required for survival and proliferation under therapeutic stress. These alterations provide resistant cells with a distinct advantage by generating energy, producing essential building blocks, and neutralizing drug-induced cellular damage.

A hallmark of metabolic reprogramming in cancer is the Warburg effect, where cells preferentially utilize glycolysis for energy production over the more efficient oxidative phosphorylation, even when oxygen is abundant. nih.govyoutube.com This phenomenon, also known as aerobic glycolysis, is strongly associated with chemoresistance. nih.gov The rapid, albeit less efficient, ATP production from glycolysis supports the high energetic needs of proliferating cells. youtube.com Furthermore, glycolytic intermediates serve as crucial precursors for the synthesis of nucleotides, amino acids, and lipids necessary for creating new cells. youtube.comyoutube.com

In cell models resistant to this compound, an upregulation of the glycolytic pathway is a common finding. nih.gov This is often driven by the overexpression of key glycolytic enzymes and transporters. nih.gov For instance, the hypoxia-inducible factor-1 alpha (HIF-1α) can activate the expression of glycolytic enzymes, and has been linked to doxorubicin resistance in osteosarcoma. nih.gov Alterations in enzymes such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) and components of the pyruvate (B1213749) dehydrogenase complex (PDC) also contribute to sustaining high glycolytic rates and promoting drug resistance. nih.gov Preclinical studies have shown that inhibiting glycolysis can re-sensitize resistant breast cancer cells to this compound, underscoring the importance of this pathway in the resistance mechanism. researchgate.net

Table 1: Key Glycolytic Proteins Implicated in Drug Resistance

| Protein/Complex | Function in Glycolysis | Role in Resistance to this compound |

|---|---|---|

| HIF-1α | Transcription factor that upregulates glycolytic enzymes under hypoxic and normoxic conditions. | Promotes resistance by enhancing the glycolytic pathway. nih.gov |

| PFKFB3 | Produces fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK1). | High expression sustains glycolysis and promotes drug resistance. nih.gov |

| PDK3 | Pyruvate Dehydrogenase Kinase 3, regulated by HIF-1α, inhibits the Pyruvate Dehydrogenase Complex (PDC). | Induces chemotherapeutic resistance by shunting pyruvate away from mitochondria and favoring lactate (B86563) production. nih.gov |

| GLUTs | Glucose Transporters | Upregulation increases glucose uptake to fuel heightened glycolysis. nih.gov |

Alongside altered glucose metabolism, resistant cancer cells often display increased rates of fatty acid synthesis and glutamine metabolism. nih.govresearchgate.net Enhanced lipid synthesis provides the necessary building blocks for the formation of new cell membranes, a critical requirement for rapidly dividing cells.

Glutaminolysis, the process by which glutamine is converted to α-ketoglutarate, serves as another vital energy and carbon source for cancer cells. nih.govresearchgate.net The resulting α-ketoglutarate replenishes the tricarboxylic acid (TCA) cycle, supporting energy production and the synthesis of biomolecules. nih.gov Crucially, glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.govresearchgate.net Since a key mechanism of this compound's anticancer activity is the generation of reactive oxygen species (ROS), the increased production of GSH in resistant cells provides a direct method to neutralize drug-induced oxidative stress and promote cell survival. nih.gov Therefore, targeting glutaminolysis has emerged as a potential strategy to overcome this resistance mechanism. researchgate.net

Table 2: Key Metabolic Pathways and Their Role in Resistance

| Metabolic Pathway | Description | Contribution to Resistance |

|---|---|---|

| De Novo Lipid Synthesis | Synthesis of fatty acids and lipids from precursors like acetyl-CoA. | Provides essential components for new membrane formation in proliferating resistant cells. researchgate.net |

| Glutaminolysis | Conversion of glutamine to α-ketoglutarate to fuel the TCA cycle. | Supplies energy and biosynthetic precursors. nih.gov |

| Glutathione (GSH) Synthesis | Production of the antioxidant glutathione from glutamate (B1630785) (derived from glutamine). | Neutralizes drug-induced reactive oxygen species (ROS), reducing cellular damage and apoptosis. nih.govresearchgate.net |

Contributions of the Tumor Microenvironment to Resistance

The tumor microenvironment (TME) is a complex ecosystem composed of cancer cells, stromal cells, immune cells, signaling molecules, and the extracellular matrix (ECM). nih.gov This environment is not a passive bystander; it actively participates in tumor progression and can significantly contribute to the development of drug resistance. nih.gov Interactions between cancer cells and the components of the TME can shield them from the cytotoxic effects of chemotherapy.

Stromal cells, such as cancer-associated fibroblasts (CAFs) and mesenchymal stem cells (MSCs), are key players within the TME. mdpi.com These cells communicate with cancer cells through direct contact and the secretion of a wide array of soluble factors, including cytokines, chemokines, and growth factors. mdpi.comnih.gov

Research has demonstrated that MSCs can induce significant resistance to this compound. nih.govresearchgate.net When co-cultured with breast cancer cells, MSCs secrete cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov IL-8, in particular, has been shown to confer resistance by increasing the expression of the ATP-binding cassette (ABC) transporter BCRP, a drug efflux pump that actively removes this compound from the cancer cell, thereby reducing its intracellular concentration and efficacy. nih.gov Other secreted factors like Hepatocyte Growth Factor (HGF) can activate pro-survival signaling pathways, such as the c-MET pathway, which protects cancer cells from drug-induced apoptosis. mdpi.com

Table 3: Stromal-Secreted Factors and Resistance to this compound

| Secreted Factor | Secreting Cell Type | Mechanism of Resistance Induction |

|---|---|---|

| Interleukin-8 (IL-8) | Mesenchymal Stem Cells (MSCs), Cancer Cells | Upregulates expression of the BCRP drug efflux pump. nih.gov |

| Interleukin-6 (IL-6) | MSCs, Breast Cancer-Associated MSCs | Activates pro-survival pathways (e.g., STAT3), protecting cells from apoptosis. youtube.commdpi.com |

| Hepatocyte Growth Factor (HGF) | Mesenchymal Cells | Activates the c-MET receptor tyrosine kinase, promoting proliferation and resistance to apoptosis. mdpi.com |

| Stromal Cell-Derived Factor 1 (SDF-1) | Stromal Cells | Promotes paracrine signaling that can protect cancer cells. mdpi.com |

The extracellular matrix (ECM)—a complex network of proteins like collagen, fibronectin, and laminin—provides structural support to tissues and plays a critical role in cell signaling. nih.gov In cancer, the ECM is often extensively remodeled, becoming denser and stiffer. nih.gov This altered ECM can directly contribute to chemoresistance. nih.gov

Adhesion of cancer cells to ECM components like fibronectin via integrin receptors can activate intracellular signaling pathways that promote cell survival and inhibit apoptosis, a phenomenon known as cell adhesion-mediated drug resistance (CAM-DR). nih.gov Studies have shown that fibronectin can protect tumor cells from chemotherapy through β1 integrin signaling. nih.gov Furthermore, type I collagen, a major ECM component, has been found to abolish the antimigratory effects of this compound. nih.gov In osteosarcoma models, the ECM has been shown to induce potent resistance to this compound by epigenetically suppressing the function of the p53 tumor suppressor protein, a critical mediator of the cellular response to DNA damage. epa.govamanote.com Specifically, components like heparan sulfate (B86663) proteoglycan and fibronectin were implicated in this p53 suppression. epa.gov

Table 4: ECM Components and Their Role in Drug Resistance

| ECM Component | Mechanism of Resistance |

|---|---|

| Fibronectin | Mediates CAM-DR through β1 integrin signaling; involved in suppressing p53 function. nih.govepa.gov |

| Type I Collagen | Abolishes the effects of this compound on cell migration regulators. nih.gov |

| Heparan Sulfate Proteoglycan | Implicated in inducing resistance by suppressing p53 function. epa.gov |

| Matrix Stiffness | Increased stiffness in the TME is generally associated with reduced therapeutic efficacy. nih.gov |

Epigenetic Modifications Associated with Drug Resistance

Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence. nih.gov These modifications, including DNA methylation and histone modifications, are crucial regulators of gene activity and are increasingly recognized as major drivers of acquired drug resistance. tdl.org Cancer cells can exploit these plastic mechanisms to adapt to the stress of chemotherapy, silencing genes that promote cell death and activating genes that enhance survival. youtube.com

In breast cancer cells with acquired resistance to this compound, widespread epigenetic aberrations have been observed. tdl.org This includes the aberrant expression of enzymes responsible for DNA methylation (DNMT1, DNMT3a/3b) and histone modifications (HDAC1, HMT1). tdl.org A key finding is the epigenetic silencing of genes required for apoptosis. For example, the mismatch repair gene MSH2, which plays a role in triggering apoptosis after DNA damage, can be inactivated through promoter hypermethylation. tdl.org

Furthermore, global changes in histone marks, such as increased H3K4me3 and H3K27me3 methylation and altered H3 acetylation, are associated with the resistant phenotype. tdl.org These modifications can lead to a condensed chromatin state, making pro-apoptotic genes inaccessible for transcription. nih.gov The reversibility of these epigenetic changes offers a therapeutic opportunity; preclinical studies have shown that treatment with epigenetic drugs, such as demethylating agents (5-Aza-deoxycytidine) and HDAC inhibitors (Trichostatin A), can re-sensitize resistant cells to this compound. tdl.org

Table 5: Epigenetic Modifications in this compound Resistance

| Epigenetic Mechanism | Key Enzymes/Modifications | Consequence in Resistant Cells |

|---|---|---|

| DNA Methylation | DNMT1, DNMT3a, DNMT3b | Hypermethylation and silencing of tumor suppressor and pro-apoptotic gene promoters (e.g., MSH2). tdl.org |

| Histone Deacetylation | HDAC1 | Increased activity leads to a more condensed chromatin structure, repressing gene expression. tdl.org |

| Histone Methylation | HMT1 | Altered global patterns of histone methylation (e.g., H3K4me3, H3K27me3) associated with gene silencing. tdl.org |

| Histone Acetylation | HAT1 | Altered global patterns of histone acetylation (e.g., H3K9ac, H3K27ac) associated with changes in gene expression. tdl.org |

Histone Modification and Chromatin Remodeling

Histone modifications and chromatin remodeling play a crucial role in regulating DNA accessibility and, consequently, sensitivity to DNA-targeting drugs like anthracyclines. nih.gov Resistance to doxorubicin has been linked to extensive changes in histone acetylation and methylation. nih.govnih.gov For example, increased levels of H3K9 methylation and various H3 acetylations (H3K14ac, H3K18ac, H3K23ac) are associated with drug resistance in leukemia cell lines. nih.gov

Chromatin regulatory genes (CRGs) that mediate DNA accessibility can predict anthracycline response. nih.gov High expression of CRGs that promote a more open, accessible chromatin state is associated with greater drug sensitivity. nih.gov Conversely, CRGs that lead to a more condensed chromatin state are linked to resistance. nih.gov The reorganization of the 3D genome architecture, including changes in topologically associating domains (TADs) and chromatin loops, has also been observed in doxorubicin-resistant breast cancer cells, providing further insight into the epigenomic mechanisms of resistance. frontiersin.org Histone deacetylase (HDAC) inhibitors can help re-sensitize resistant cells by altering histone modifications to favor a more drug-accessible chromatin state. tdl.org

Table 2: Histone and Chromatin Modifications in Anthracycline Resistance

| Epigenetic Change | Specific Modification/Factor | Consequence in Resistant Cells |

|---|---|---|

| Histone Acetylation | Increased H3K9ac, H3K18ac, H3K27ac, H3K56ac | Associated with acquired resistant phenotype. tdl.org |

| Histone Methylation | Increased H3K4me3, H3K9me, H3K27me3 | Associated with acquired resistant phenotype. tdl.orgnih.gov |

| Chromatin Accessibility | Altered expression of Chromatin Regulatory Genes (CRGs) | Reduced accessibility of TOP2 to chromatin, leading to resistance. nih.gov |

| 3D Genome Reorganization | Changes in TADs and chromatin loops | Altered gene transcription and enhancer-promoter interactions. frontiersin.org |

Rational Design of this compound Analogues to Counter Resistance

The development of resistance, particularly through mechanisms like drug efflux pumps, has prompted the rational design of new anthracycline analogues. Structural modification of the parent compound is a key strategy to overcome these resistance mechanisms.

A primary mechanism of resistance to anthracyclines is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cancer cell. mdpi.commdpi.com A common strategy to circumvent this is the modification of the daunosamine sugar moiety of the anthracycline. osu.edu

Introducing modifications at the 3'-position of the sugar can hinder recognition by P-gp. For instance, the synthesis of a 3'-azido analogue of doxorubicin resulted in a compound that could circumvent P-gp-mediated resistance. nih.gov Molecular docking studies suggested that this modification abolished P-gp recognition. nih.gov Other strategies include creating disaccharide analogues, which have shown promise in overcoming P-gp-mediated multidrug resistance in leukemia cells. osu.edu The goal of these chemical modifications is to decrease the affinity of the drug for the efflux transporter without compromising its cytotoxic activity. nih.gov

Table 3: Strategies for Designing Anthracycline Analogues to Evade Efflux Pumps

| Modification Strategy | Example | Mechanism of Action |

|---|---|---|

| Modification of the 3'-amino group | 3'-azido analogue of Doxorubicin (ADOX) | Abolishes P-glycoprotein (P-gp) recognition. nih.gov |

| Addition of sugar moieties | Disaccharide analogues of Daunorubicin | Avoids efflux by P-gp. osu.edu |

| Hybridization with other molecules | Doxorubicin-fatty acyl derivatives | Improves lipophilicity and potentially alters interaction with efflux pumps. mdpi.com |

Derivatives Targeting Alternative or Compensatory Resistance Pathways

Beyond efflux pumps, cancer cells can develop resistance through various other pathways, including altered metabolism, enhanced DNA repair, and evasion of apoptosis. mdpi.com The design of new derivatives aims to address these multifaceted resistance mechanisms.

One approach involves creating hybrid compounds that combine the anthracycline scaffold with other pharmacophores to introduce new mechanisms of action or to inhibit resistance-conferring pathways. mdpi.com For example, synthesizing derivatives with polyalkoxybenzaldehydes has led to compounds with greater cytotoxicity compared to the parent daunorubicin. nih.gov These derivatives exhibit increased affinity for DNA and disrupt the cell cycle differently, contributing to their enhanced efficacy. nih.gov Furthermore, researchers have developed analogues like 3'-deamino-3'-hydroxydoxorubicin and 3'-deamino-4'-epi-3'-hydroxy-daunorubicin, which have shown greater activity in preclinical models than their parent compounds, suggesting they may be less susceptible to certain resistance mechanisms. nih.gov The development of such novel analogues represents a promising avenue for overcoming the clinical challenge of anthracycline resistance. osu.edu

Table 4: Design of Derivatives to Target Alternative Resistance Pathways

| Derivative Class | Targeted Pathway/Mechanism | Rationale |

|---|---|---|

| N-alkylated daunorubicin derivatives | Cell Cycle Progression | Induce a higher proportion of cells in the G0/G1 phase. nih.gov |

| 3'-deamino-3'-hydroxy analogues | General Cytotoxicity | Showed higher activity than parent compounds in P-388 leukemia assay. nih.gov |

| Hybrid Compounds (e.g., Dexamethasone-Doxorubicin) | Multidrug Resistance | Aims to improve antitumor activity and overcome resistance. mdpi.com |

Preclinical Efficacy Data for this compound Not Available in Publicly Accessible Literature

Despite a comprehensive search of available scientific literature, specific preclinical data evaluating the efficacy of the chemical compound This compound (CAS Number: 64842-75-7) is not available. The structured search, aimed at gathering information for a detailed article on its in vitro and in vivo anticancer activities, did not yield results for this specific anthracycline analogue.

The investigation sought to find data pertaining to the following preclinical evaluation parameters:

In Vitro Cytotoxicity and Antiproliferative Activity:

Leukemia Cell Lines: P388, L1210, K562

Solid Tumor Cell Lines: M5076, MCF-7, HepG2, PC-3, HT-29

Comparative Studies:

Direct comparisons with parent anthracyclines like daunorubicin and doxorubicin.

In Vivo Murine Model Studies:

Murine P388 lymphocytic leukemia assay

Other syngeneic or xenograft tumor models

The search results frequently referenced related but chemically distinct analogues, such as 3'-deamino-4'-epi-3'-hydroxy-daunorubicin and 3'-deamino-3'-hydroxydoxorubicin. nih.govnih.gov These compounds have been evaluated in murine P388 lymphocytic leukemia models, but this information cannot be extrapolated to this compound itself. nih.govnih.gov

Due to the absence of specific research findings on this compound for the outlined model systems, it is not possible to construct the requested scientific article with the required detail, accuracy, and data tables.

Preclinical Efficacy Evaluation and Model System Application

Preclinical Combination Strategies and Drug Delivery Approaches

Preclinical research on 3'-Hydroxydaunorubicin (doxorubicin) has explored various strategies to enhance its therapeutic efficacy and minimize its off-target effects. These investigations primarily focus on synergistic combinations with other therapeutic agents and the development of novel delivery systems to improve cellular uptake and tumor-specific targeting.

Synergistic Interactions with Other Therapeutic Agents (e.g., ATF3-inducing agents)

Activating Transcription Factor 3 (ATF3) has been identified as a crucial mediator in the cytotoxic effects of this compound. plos.org The compound induces an increase in the expression of ATF3, which plays a pivotal role as a transcriptional regulator in the cell death process initiated by the drug. plos.org Research has shown that genotoxic stress, such as that caused by this compound, upregulates ATF3 expression. nih.gov This upregulation is significant because the loss of ATF3 expression has been correlated with reduced sensitivity to the drug. nih.gov

The mechanism involves ATF3's interaction with the tumor suppressor protein p53. embopress.org This interaction, enhanced by genotoxic stress, stabilizes p53, thereby augmenting its function in promoting apoptosis. embopress.org Consequently, therapeutic strategies that combine this compound with other agents that induce or modulate ATF3 expression have shown promise in preclinical models. These combinations aim to potentiate the antitumor activity of this compound, potentially allowing for the use of lower concentrations while maintaining efficacy. nih.gov

Studies have investigated the synergistic effects of this compound with agents such as histone deacetylase (HDAC) inhibitors. For instance, the combination of the HDAC inhibitor vorinostat (B1683920) with this compound resulted in enhanced, synergistic cytotoxicity in MCF7 breast cancer cells. nih.gov Similarly, another study found that combining this compound with the HDAC inhibitor bocodepsin could overcome drug resistance in models of triple-negative breast cancer. cuanschutz.edu These findings provide a strong rationale for exploring combinations of ATF3-inducing agents with this compound as a novel therapeutic approach. nih.gov

| Combination Agent | Agent Class | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Vorinostat | HDAC Inhibitor | MCF7 breast cancer cells | Synergistically enhanced the cytotoxicity of this compound. | nih.gov |

| Trifluridine | Nucleoside Analogue | MCF7 breast cancer cells | Demonstrated synergistic cytotoxicity when combined with this compound. | nih.gov |

| Bocodepsin | HDAC Inhibitor | Triple-negative breast cancer cell lines | The combination induced apoptosis in senescent cells, overcoming resistance to this compound. | cuanschutz.edu |

Novel Delivery Systems for Enhanced Cellular Uptake and Targeting (e.g., liposomal formulations, magnetic field-assisted delivery)

To improve the therapeutic index of this compound, extensive research has been dedicated to developing novel drug delivery systems. nih.govmdpi.com These systems are designed to alter the pharmacokinetics of the drug, increase its accumulation at the tumor site, and reduce exposure to healthy tissues, thereby mitigating toxicity. nih.goveurekaselect.com

Liposomal Formulations

Liposomes are microscopic vesicles that can encapsulate drugs like this compound. mdpi.com This encapsulation alters the drug's distribution in the body, often leading to a longer circulation time and preferential accumulation in tumor tissues through the enhanced permeation and retention (EPR) effect. nih.govnih.govliposomes.ca The microvasculature in tumors is typically leaky, with pores large enough for liposomes to pass from the bloodstream into the area surrounding the tumor cells. nih.govliposomes.caresearchgate.net

Several liposomal formulations of this compound have been developed and studied preclinically, with some gaining regulatory approval for clinical use. nih.govnih.gov These formulations differ in their lipid composition and other characteristics, which in turn affects their pharmacokinetic profiles. nih.gov A significant advantage of liposomal encapsulation is the reduction of cardiotoxicity, a major dose-limiting side effect of the free drug, as the liposomes sequester the drug away from the heart. nih.gov Preclinical studies have also explored combining different targeted liposomes, such as those containing daunorubicin (B1662515) and emodin, to inhibit tumor metastasis. nih.gov

| Formulation Type | Key Feature | Preclinical Advantage | Reference |

|---|---|---|---|

| Pegylated Liposomal this compound (PLD) | Polyethylene glycol (PEG) coating | Prolonged circulation time, reduced uptake by the mononuclear phagocyte system, accumulation in tumors via EPR effect. | nih.goveurekaselect.com |

| Non-Pegylated Liposomal this compound | Standard lipid bilayer | Altered biodistribution leading to reduced cardiotoxicity compared to the free drug. | mdpi.comnih.gov |

| Targeted Liposomes (e.g., R8GD modified) | Ligands for specific receptors on cancer cells | Enhanced selective accumulation at the tumor site, demonstrated inhibition of tumor metastasis in combination therapies. | nih.gov |

Magnetic Field-Assisted Delivery

A more recent and innovative approach involves the use of magnetic nanoparticles as carriers for this compound. nih.govnih.gov In this system, the drug is loaded onto superparamagnetic nanoparticles, which can then be guided to a specific tumor site using an external magnetic field. nih.govresearchgate.net This technique, known as magnetic drug targeting, aims to concentrate the chemotherapeutic agent within the tumor, thereby increasing its local efficacy while minimizing systemic exposure. nih.gov

Preclinical studies have demonstrated the feasibility of this approach. For instance, magnetoliposomes—liposomes containing magnetic nanoparticles within their structure—have been used to carry this compound. nih.gov The application of an external magnetic field can trigger the release of the drug at the target site and enhance its internalization into cancer cells. nih.govnih.gov This strategy has shown superior tumor-targeting properties in animal models and holds promise for improving the precision of cancer chemotherapy. nih.gov

| Delivery System | Composition | Mechanism of Action | Observed Preclinical Outcome | Reference |

|---|---|---|---|---|

| Magnetoliposomes | Liposomes containing hydrophobic iron oxide nanoparticles in the lipid bilayer, loaded with this compound. | An external magnetic field is used to guide the carriers to the tumor and trigger drug release. | Effective and selective reduction in the viability of human breast tumor cell lines. | nih.gov |

| Magnetic-Sensitive Nanocomposites | Chitosan-based nanocomposites conjugated with iron oxide nanoparticles and this compound. | External magnetic stimulus concentrates nanocomposites at the target site, enhancing cellular uptake. | Preferential targeting and accumulation in tumor tissues in mouse models. | nih.gov |

| Gold-Coated Magnetite Nanoparticles | Superparamagnetic iron oxide core with a gold coating, loaded with this compound. | Magnetic field is used to enhance the delivery and uptake of drug-loaded nanoparticles by tumor cells. | Demonstrated cytotoxicity and enhanced cellular uptake in tumor cells under a magnetic field. | researchgate.net |

Future Research Directions and Translational Perspectives Excluding Clinical Translation

Advanced Synthetic Methodologies for Novel 3'-Hydroxydaunorubicin Analogues

The quest for enhanced therapeutic efficacy and reduced toxicity has spurred the development of advanced synthetic methodologies for novel analogues of this compound. Researchers are exploring innovative strategies to modify the core structure of the molecule, aiming to improve its pharmacological properties.

One approach involves the synthesis of derivatives such as 3'-deamino-4'-epi-3'-hydroxy-daunorubicin and its doxorubicin (B1662922) counterpart. nih.gov These modifications, which alter the daunosamine (B1196630) sugar moiety, have shown promising antitumor activity in preclinical models like the murine P-388 lymphocytic leukemia assay. nih.gov Another avenue of exploration is the development of facile procedures for creating doxorubicin analogues, which can be adapted for this compound. nih.gov This includes methods that protect specific hydroxyl groups during synthesis to allow for targeted modifications. nih.gov

Furthermore, processes are being developed for the synthesis of Epirubicin from related compounds like 13-dihydrodaunorubicin. google.com These methods often involve a series of chemical reactions, including acylation, oxidation, reduction, and hydrolysis, to achieve the desired stereochemistry and functional groups. google.com The synthesis of novel anthracycline derivatives containing azido (B1232118) glycosides represents another promising direction, as these modifications can influence the drug's interaction with its molecular targets and its recognition by resistance-conferring proteins. usp.br The reductive amination of daunorubicin (B1662515) with various aldehydes is also being explored to create a library of new derivatives with potentially enhanced cytotoxic activity. mdpi.com

Deeper Elucidation of Molecular Interaction Dynamics and High-Resolution Structural Studies

A fundamental understanding of how this compound interacts with its molecular targets is crucial for the rational design of more effective and selective analogues. The primary mechanism of action for anthracyclines involves their intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. drugbank.comsciepub.comwikipedia.org This interaction stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks and subsequent cell death. sciepub.comwikipedia.org

Molecular docking studies have provided insights into the intermolecular interactions between Epirubicin and its potential targets. For instance, research has shown that Epirubicin can dock within the DNA binding site of P. falciparum gyrase, forming hydrogen bonds with specific amino acid residues and interacting with DNA base pairs. researchgate.net These computational models help to visualize and predict the binding modes of the drug at an atomic level.

High-resolution structural studies, such as X-ray crystallography and NMR spectroscopy, are essential to validate these models and provide a more detailed picture of the drug-target complex. While much of the foundational work has been done with its close analogue, doxorubicin, these principles are largely applicable to Epirubicin. researchgate.net Future research will likely focus on obtaining high-resolution structures of Epirubicin in complex with various DNA sequences and topoisomerase II isoforms to understand the subtleties of its action and the basis for its activity spectrum. Molecular dynamics simulations are also being employed to study the aggregation behavior of anthracyclines and their interactions with cell membranes, which can influence their cellular uptake and distribution. rsc.org

Development of Predictive Biomarkers for Response and Resistance in Preclinical Settings

A significant challenge in cancer therapy is the intrinsic and acquired resistance to chemotherapeutic agents. The development of predictive biomarkers in preclinical settings is therefore a high-priority research area. crownbio.comcrownbio.com These biomarkers can help to identify tumors that are likely to respond to this compound and those that will be resistant, paving the way for more personalized treatment strategies.

Several potential biomarkers for anthracycline response and resistance have been identified in preclinical studies. For instance, the expression of hypoxia-related markers such as VEGF and GLUT-1 has been positively associated with a complete response to Epirubicin-based treatment in breast cancer models. nih.gov Conversely, high expression of Bcl-2 and HIF-1α has been linked to resistance. nih.gov

Preclinical models, including cancer cell line panels and patient-derived xenografts (PDX), are invaluable tools for biomarker discovery. crownbio.com High-throughput screening of these models can reveal genetic and molecular signatures associated with drug sensitivity. oup.comresearchgate.net For example, mutations in the TP53 gene have been observed more frequently in anthracycline-sensitive tumors, while CDH1 mutations are more common in resistant ones. nih.gov Furthermore, the expression of drug resistance-associated genes like ABCB5, CYP1A1, and CYP4Z1 has been shown to be upregulated in resistant cells. nih.gov The role of microRNAs in modulating drug resistance is also an active area of investigation. mdpi.comlcsciences.com

Exploration of Selective Target Engagement and Off-Target Interactions at the Molecular Level

While the primary targets of this compound are DNA and topoisomerase II, a comprehensive understanding of its selective target engagement and potential off-target interactions is crucial for improving its therapeutic index. drugbank.comnih.gov Selective targeting of cancer cells is a key strategy to enhance efficacy while minimizing side effects. nih.gov

Research is ongoing to develop drug delivery systems that can selectively deliver anthracyclines to tumor tissues. nih.gov This includes the use of nanoparticles and peptide conjugates that can target receptors overexpressed on cancer cells, such as the epidermal growth factor receptor (EGFR). nih.govnih.gov These targeted approaches aim to increase the local concentration of the drug at the tumor site, thereby enhancing its anti-cancer activity and reducing systemic exposure.

At the molecular level, it is important to investigate the interactions of this compound with other cellular components beyond its primary targets. For example, the generation of reactive oxygen species (ROS) is a known off-target effect of anthracyclines that contributes to their cardiotoxicity. nih.gov Understanding the molecular mechanisms behind these off-target interactions is essential for designing strategies to mitigate them. This could involve the co-administration of cardioprotective agents or the development of analogues with a reduced propensity to generate ROS.

Integration of Omics Data for Comprehensive Understanding of Biological Activity and Resistance Mechanisms

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the biological activity of this compound and the complex mechanisms of resistance. nih.govrsc.org The integration of these multi-omics datasets can reveal novel insights into drug-induced cellular perturbations and identify key pathways involved in drug response and resistance. nih.govrsc.org

Transcriptomic analysis of anthracycline-resistant and sensitive cancer cells has identified differentially expressed genes involved in immune response, cell adhesion, and cell division. nih.gov Gene set enrichment analysis has further implicated pathways such as the p53 signaling pathway and DNA replication in anthracycline sensitivity. nih.gov Proteomic studies can identify changes in protein expression and post-translational modifications that contribute to resistance. For example, increased expression of the multidrug resistance-associated protein (MRP) has been linked to Epirubicin resistance. nih.gov

The integration of these various omics data types requires sophisticated bioinformatics and computational approaches. nih.govrsc.org By building comprehensive models of drug action and resistance, researchers can identify novel therapeutic targets and develop strategies to overcome resistance. For instance, understanding the epigenetic changes that contribute to drug resistance can lead to the development of therapies that target these modifications to re-sensitize tumors to this compound. frontiersin.orglinksciences.com

Q & A

Basic Research Questions

Q. What are the established methodologies for assessing the cytotoxic effects of 3'-Hydroxydaunorubicin in vitro?

- Methodological Answer: Standard protocols involve treating cancer cell lines (e.g., A549 lung adenocarcinoma) with 30 nM this compound for 6–24 hours, followed by assays like MTT or trypan blue exclusion to measure viability . Controls should include untreated cells and vehicle-only groups. Ensure cell confluence (~70%) and consistent incubation conditions (e.g., 37°C, 5% CO₂) to minimize variability. Replicate experiments at least three times, and report data as mean ± standard deviation (SD) with statistical significance (e.g., p < 0.05 via ANOVA) .

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

- Methodological Answer: Use a logarithmic concentration range (e.g., 1–100 nM) to capture IC₅₀ values. Pre-test solubility in solvents like DMSO (≤0.1% final concentration to avoid cytotoxicity). Include time-course analyses (e.g., 6, 12, 24 hours) to assess temporal effects. Document batch numbers, storage conditions (-20°C in dark), and reconstitution buffers. Validate results with orthogonal methods (e.g., flow cytometry for apoptosis vs. ATP-based assays) .

Q. What are the critical parameters for validating target engagement (e.g., topoisomerase II inhibition) in this compound studies?

- Methodological Answer: Combine enzymatic assays (e.g., gel electrophoresis for DNA cleavage) with cellular readouts like γH2AX staining (DNA damage marker). Use siRNA knockdowns (e.g., RPS27a in A549 cells) to confirm pathway specificity, followed by Western blotting for downstream effectors like p53 . Include positive controls (e.g., etoposide for topoisomerase II inhibition) and negative controls (scrambled siRNA) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s off-target effects across different cancer models?

- Methodological Answer: Perform systematic comparisons of variables such as cell line origins (e.g., epithelial vs. mesenchymal), p53 status, and drug exposure times. Use multi-omics approaches (transcriptomics/proteomics) to identify context-dependent pathways. For example, discrepancies in ROS-mediated cytotoxicity may arise from variations in antioxidant enzyme expression (e.g., SOD2). Validate findings in isogenic cell lines (e.g., p53 wild-type vs. knockout) .

Q. What advanced models are recommended for studying this compound resistance mechanisms?

- Methodological Answer: Develop resistant cell lines via chronic exposure (stepwise dose escalation over 6–12 months). Characterize resistance using RNA-seq to identify upregulated efflux pumps (e.g., ABCB1) or drug metabolism enzymes. Validate with functional assays:

- Efflux inhibition : Co-treatment with verapamil (ABCB1 inhibitor).

- Metabolic profiling : LC-MS to quantify drug metabolites in resistant vs. parental cells .

Q. How should researchers optimize combination therapies involving this compound and immunotherapies?

- Methodological Answer: Use synergy screening platforms (e.g., Chou-Talalay method) to test combinations with checkpoint inhibitors (e.g., anti-PD-1). Measure outcomes like tumor infiltrating lymphocytes (TILs) via flow cytometry and cytokine profiling (e.g., IFN-γ ELISA). Preclinical murine models should mimic human pharmacokinetics: administer this compound intravenously (5 mg/kg weekly) with staggered immunotherapy dosing .

Q. What statistical approaches are critical for analyzing heterogeneous responses in this compound clinical trial data?

- Methodological Answer: Apply mixed-effects models to account for inter-patient variability. Stratify cohorts by biomarkers (e.g., TOP2A amplification) and use Kaplan-Meier survival analysis with log-rank tests. For pharmacogenomic studies, employ false discovery rate (FDR) correction in genome-wide association studies (GWAS) to minimize type I errors .

Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

- Follow ARRIVE guidelines for preclinical research: report cell line authentication (STR profiling), mycoplasma testing, and detailed protocols (e.g., exact drug exposure times). Share raw data and analysis code via repositories like Figshare or GitHub .

Q. What ethical considerations apply when using this compound in human-derived samples?

- Obtain IRB approval and informed consent for patient samples. Anonymize data and adhere to GDPR/HIPAA standards. For animal studies, justify sample sizes via power analysis and follow institutional guidelines for humane endpoints .

Data Presentation Guidelines

-

Tables : Include concentration ranges, timepoints, and statistical tests (e.g., Student’s t-test p-values). Example:

Concentration (nM) Viability (%) ± SD p-value 0 (Control) 100 ± 5 — 30 45 ± 8 <0.01 -

Figures : Use scatter plots for dose-response curves and heatmaps for multi-omics data. Label axes with units (e.g., "Time (h)") and specify error bars (SD or SEM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.